Product packaging for Quinoline-3-carboxylic acid(Cat. No.:CAS No. 6480-68-8)

Quinoline-3-carboxylic acid

Cat. No.: B029167
CAS No.: 6480-68-8
M. Wt: 173.17 g/mol
InChI Key: DJXNJVFEFSWHLY-UHFFFAOYSA-N
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Description

Quinoline-3-carboxylic acid is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This high-purity compound serves as a key synthetic precursor for developing novel bioactive molecules. Research Applications and Value: - Anticancer Agent Development: Derivatives of this compound have demonstrated potent and selective antiproliferative activity against cancer cell lines, including MCF-7 and K562. Research indicates that 2,4-disubstituted derivatives can be engineered for enhanced selectivity towards cancerous tissue by modulating pKa, promoting drug accumulation in the acidic tumor microenvironment . Studies suggest a mechanism of action involving interaction as a DNA minor groove-binding agent, disrupting vital cellular processes in cancer cells . - Enzyme Inhibition: This scaffold is a recognized starting point for designing potent inhibitors of critical enzymes. Notably, it has been utilized to develop new inhibitors of protein kinase CK2, a kinase implicated in various diseases, with several derivatives exhibiting inhibitory activity in the low micromolar range . - Anti-Parasitic Research: Synthetic derivatives of this compound have shown promising in vitro activity against Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis, highlighting its potential in neglected disease research . Chemical Profile: CAS Number: 6480-68-8 Molecular Formula: C₁₀H₇NO₂ Molecular Weight: 173.17 g/mol Handling and Storage: For research purposes only. Store under an inert atmosphere at room temperature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2 B029167 Quinoline-3-carboxylic acid CAS No. 6480-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-3-carboxylic acid
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InChI

InChI=1S/C10H7NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DJXNJVFEFSWHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215101
Record name Quinoline-3-carboxylic acid
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6480-68-8
Record name 3-Quinolinecarboxylic acid
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Record name Quinoline-3-carboxylic acid
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Record name 3-Quinolinecarboxylic acid
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Advanced Synthetic Methodologies for Quinoline 3 Carboxylic Acid and Its Derivatives

Classical and Contemporary Approaches to Quinoline (B57606) Ring System Synthesis

A variety of named reactions have been developed over the years for the synthesis of the quinoline ring system. These methods, ranging from classical multi-step procedures to modern catalyzed reactions, offer different pathways to a wide array of substituted quinolines. The following sections explore several of these key reactions and their relevance to the synthesis of quinoline-3-carboxylic acid and its derivatives.

Gould-Jacobs Reaction and its Modern Adaptations for 4(1H)-Quinolone-3-carboxylic Acids

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which are tautomers of 4(1H)-quinolones. This reaction is particularly pertinent as it directly yields compounds with a carboxylic acid precursor at the 3-position. The classical approach involves the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate. wikipedia.org This initial step forms an anilidomethylenemalonate ester. Subsequent thermal cyclization of this intermediate leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Saponification of the ester group then furnishes the desired 4-hydroxythis compound.

The mechanism of the Gould-Jacobs reaction commences with a nucleophilic attack by the aniline nitrogen on the ethoxymethylenemalonate, followed by the elimination of ethanol (B145695) to form the condensation product. A 6-electron cyclization reaction then occurs with the loss of another molecule of ethanol to form the quinoline ring system. The resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate exists in equilibrium with its enol form, 4-hydroxy-3-carboethoxyquinoline.

Modern adaptations of the Gould-Jacobs reaction have focused on improving reaction conditions and yields. Microwave irradiation has emerged as a powerful tool, significantly reducing reaction times and often increasing product yields compared to conventional heating methods. ablelab.eu This technique allows for rapid and efficient cyclization, minimizing the degradation of products that can occur at high temperatures over extended periods. ablelab.eu

Table 1: Examples of Gould-Jacobs Reaction for the Synthesis of 4(1H)-Quinolone-3-carboxylic Acid Derivatives
Aniline DerivativeReaction ConditionsProductYieldReference
AnilineDiethyl ethoxymethylenemalonate, Dowtherm A, 250°CEthyl 4-hydroxyquinoline-3-carboxylate~85% wikipedia.org
m-AnisidineDiethyl ethoxymethylenemalonate, heatEthyl 4-hydroxy-7-methoxyquinoline-3-carboxylateNot specified wikipedia.org
AnilineDiethyl ethoxymethylenemalonate, Microwave, 250°C, 15 minEthyl 4-hydroxyquinoline-3-carboxylate47% ablelab.eu

Doebner Reaction for Quinoline-4-carboxylic Acid Derivatives

The Doebner reaction provides another route to quinoline-4-carboxylic acids. This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. nih.govimist.ma The exact mechanism is not fully elucidated, but it is believed to proceed through the formation of an α,β-unsaturated α-ketocarboxylic acid from the aldol (B89426) condensation of the aldehyde and pyruvic acid, followed by a Michael addition of the aniline and subsequent cyclization and dehydration. nih.gov An alternative proposed mechanism involves the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. nih.gov

Similar to the Pfitzinger reaction, the Doebner reaction is a method that specifically yields quinoline-4-carboxylic acids. nih.govimist.ma Recent advancements have focused on improving the efficiency and environmental footprint of this reaction, such as the development of a Doebner hydrogen-transfer reaction that works well for anilines with electron-withdrawing groups, which typically give low yields in the conventional reaction. nih.gov

Table 3: Examples of Doebner Reaction for the Synthesis of Quinoline-4-carboxylic Acid Derivatives
Aniline DerivativeAldehydeReaction ConditionsProductYieldReference
AnilineBenzaldehydePyruvic acid, ethanol, reflux2-Phenylquinoline-4-carboxylic acidVariable nih.govimist.ma
6-(trifluoromethoxy)anilineBenzaldehydePyruvic acid, BF3·THF, MeCN, 65°C2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid82% nih.gov
para-Iodine anilineSalicylaldehyde (B1680747)Pyruvic acid, acetic acid, 80°C2-(2-Hydroxyphenyl)-6-iodoquinoline-4-carboxylic acidNot specified mdpi.com

Combes Synthesis for 2,4-Disubstituted Quinolines

The Combes quinoline synthesis is a method for preparing 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgnih.gov The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclodehydration in the presence of a strong acid, such as sulfuric acid, to form the quinoline ring. wikipedia.org

The Combes synthesis is a versatile method for introducing substituents at the 2- and 4-positions of the quinoline ring. However, its direct application to the synthesis of this compound is not straightforward, as it would require a β-diketone with a latent or protected carboxylic acid function at the appropriate position. While modifications using different catalysts like polyphosphoric acid have been reported to influence regioselectivity, the synthesis of a 3-carboxyquinoline derivative via the Combes reaction is not a common application. wikipedia.org

Table 4: Examples of Combes Synthesis for 2,4-Disubstituted Quinolines
Aniline Derivativeβ-DiketoneReaction ConditionsProductYieldReference
AnilineAcetylacetoneConc. H2SO4, heat2,4-DimethylquinolineGood wikipedia.orgnih.gov
AnilineBenzoylacetoneConc. H2SO4, heat2-Methyl-4-phenylquinolineNot specified nih.gov
m-FluoroanilineTrifluoroacetylacetonePolyphosphoric acid/ethanolMixture of 2-CF3-4-methyl-7-fluoroquinoline and 4-CF3-2-methyl-7-fluoroquinolineNot specified wikipedia.org

Skraup Reaction for General Quinoline Synthesis

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. wikipedia.orgpharmaguideline.com In its classic form, it involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent such as nitrobenzene. wikipedia.org The reaction is notoriously vigorous and proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline product. pharmaguideline.com

The Skraup reaction is a general method for the synthesis of the parent quinoline ring and its derivatives with substituents on the benzene (B151609) ring. However, it does not inherently produce this compound. To achieve this, a modified starting material, such as a substituted glycerol or aniline bearing a carboxylic acid or a precursor group, would be necessary. While modifications to the Skraup reaction, such as using microwave irradiation or ionic liquids, have been developed to improve reaction control and yields, its application for the direct synthesis of this compound is not documented. nih.gov

Table 5: Examples of Skraup Reaction for Quinoline Synthesis
Aniline DerivativeGlycerol SourceReaction ConditionsProductYieldReference
AnilineGlycerolConc. H2SO4, nitrobenzene, heatQuinoline~84-91% wikipedia.org
4-HydroxyanilineGlycerolH2SO4, water, microwave, 200°C6-Hydroxyquinoline66% researchgate.net
p-ToluidineGlycerolConc. H2SO4, arsenic pentoxide, heat6-MethylquinolineGood researchgate.net

Povarov Reaction for Substituted Quinolines

The Povarov reaction is a versatile method for the synthesis of substituted quinolines, typically proceeding as a formal [4+2] cycloaddition between an electron-rich alkene (dienophile) and an N-arylimine (azadiene), which is often generated in situ from an aniline and an aldehyde. organic-chemistry.orgbohrium.com The reaction is usually catalyzed by a Lewis or Brønsted acid and can be performed as a three-component reaction. bohrium.com

The Povarov reaction offers a powerful means of constructing complex quinoline derivatives. However, the direct synthesis of this compound via the Povarov reaction is not a standard application. Achieving this would necessitate the use of specific dienophiles that contain a carboxylic acid or a suitable precursor at the correct position to be incorporated into the final quinoline structure. While there have been developments in the Povarov reaction, such as using iodine as a catalyst and oxidant, its utility for the synthesis of this compound has not been extensively explored. organic-chemistry.org

Table 6: Examples of Povarov Reaction for Substituted Quinoline Synthesis
Aniline DerivativeAldehyde/KetoneAlkene/DienophileReaction ConditionsProductYieldReference
p-ToluidineAcetophenoneEthyl pyruvateI2, 130°CSubstituted quinolineUp to 94%
AnilineBenzaldehydeStyreneI2, DMSO, 80-130°C2,4-DiphenylquinolineModerate to good organic-chemistry.org
AnilineBenzaldehydeEthyl vinyl etherAlCl3 or Cu(OTf)22-Phenyl-4-ethoxy-1,2,3,4-tetrahydroquinolineVariable organic-chemistry.org

Targeted Synthesis of this compound Scaffolds

The synthesis of this compound and its derivatives is a focal point in medicinal chemistry due to their significant therapeutic potential. Advanced synthetic methodologies have been developed to afford these scaffolds with high efficiency, selectivity, and diversity, enabling the exploration of their structure-activity relationships.

One-Pot Synthetic Protocols for this compound Derivatives

One-pot synthesis offers a streamlined approach to complex molecules by performing multiple reaction steps in a single vessel, which minimizes waste and improves efficiency. rsc.org Various one-pot protocols have been developed for the synthesis of this compound derivatives.

A notable one-pot method involves the Williamson ether synthesis followed by hydrolysis and intramolecular cyclization. This three-step procedure can be used to prepare 2-(1-benzofuran-2-yl)this compound derivatives from ethyl 2-(halomethyl)quinoline-3-carboxylates and salicylaldehydes. researchgate.net The reaction proceeds through the in-situ formation of an ether, followed by hydrolysis of the ester group and subsequent intramolecular electrophilic cyclization. researchgate.net

Another versatile one-pot approach is the palladium-catalyzed amidation of 2-bromoacetophenones with formamide, followed by a base-promoted cyclization to yield 4-quinolones. acs.org This method is advantageous due to its mild reaction conditions and the commercial availability of the starting materials. acs.org Researchers have also developed cascade annulations of 2-alkenylanilines in the presence of di-tert-butyl carbonate (Boc2O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to produce quinolin-2-yl carbonates, which are precursors to 2-hydroxyquinolines (2-quinolones). mdpi.com

A simple and concise one-pot protocol for synthesizing carboxyl-substituted bisquinoline systems has also been described. This method involves the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines, followed by hydrolysis to yield the final products in high yields (82–95%). researchgate.net

The following table summarizes various one-pot synthetic strategies for quinoline derivatives.

Starting Materials Key Transformations Product Type Advantages
Ethyl 2-(halomethyl)quinoline-3-carboxylates, SalicylaldehydesWilliamson ether synthesis, Hydrolysis, Intramolecular cyclization2-(1-benzofuran-2-yl)quinoline-3-carboxylic acidsFacile, Inexpensive, Mild conditions
2-Bromoacetophenones, FormamidePd-catalyzed amidation, Base-promoted cyclization4-QuinolonesMild conditions, Readily available starting materials
2-Alkenylanilines, Boc2O, DMAPCascade annulation, 6π-electrocyclization2-Hydroxyquinolines (2-Quinolones)Unexpected cyclization, Mild conditions
Ethyl 2-(halomethyl)quinoline-3-carboxylates, 8-HydroxyquinolinesWilliamson reaction, HydrolysisCarboxyl-substituted bisquinolinesSimple, Concise, High yields

Multi-Component Reactions in this compound Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates substantial portions of the starting materials. rsc.org MCRs are characterized by their high atom economy, procedural simplicity, and the ability to generate diverse molecular scaffolds. rsc.org

The Doebner reaction is a classic MCR used to synthesize quinoline-4-carboxylic acids by reacting an aromatic amine, an aldehyde, and pyruvic acid. iipseries.org A modified, eco-friendly Doebner hydrogen transfer strategy has been developed using a dual green solvent system of water and ethylene (B1197577) glycol with p-toluenesulfonic acid (p-TSA) as a catalyst. tandfonline.com This method offers mild reaction conditions, excellent conversion rates, and a broad substrate scope. tandfonline.com The proposed mechanism involves the p-TSA protonation of the hydroxyl group of the enolate form of pyruvate, leading to water elimination and subsequent imine-directed C-C bond formation, followed by oxidation to yield the cyclized quinoline ring. tandfonline.com

Other MCRs, such as the Povarov, Gewald, and Ugi reactions, have also been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org The Povarov reaction, for instance, is a powerful tool for constructing tetrahydroquinoline derivatives, which can then be oxidized to quinolines. iipseries.org

The table below highlights key features of multi-component reactions in quinoline synthesis.

Reaction Name Reactants Product Key Features
Doebner ReactionAromatic amine, Aldehyde, Pyruvic acidQuinoline-4-carboxylic acidHigh atom economy, Procedural simplicity
Modified Doebner ReactionAryl aldehyde, Amine, Pyruvate4-Quinoline carboxylic acidEco-friendly, Mild conditions, High conversion
Povarov ReactionAniline, Aldehyde, AlkeneTetrahydroquinoline (oxidized to quinoline)Synthesis of anti-infective molecules

Palladium-Catalyzed Cyclization in 4(1H)-Quinolone-3-carboxylic Acid Preparation

Palladium-catalyzed reactions are powerful tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed cyclization has been successfully applied to the synthesis of 4(1H)-quinolone-3-carboxylic acid derivatives. ualberta.ca

One such method is the palladium-catalyzed carbonylative heterocyclization of 3-substituted 3-(2-haloarylamino)prop-2-enoates. nih.gov This reaction proceeds under a carbon monoxide atmosphere to yield a variety of 2-substituted quinolin-4(1H)-one-3-carboxylates in moderate to good yields. nih.gov The versatility of this method allows for a wide range of substituents on the benzene ring and at the 2-position of the quinolone core. ualberta.canih.gov

Another approach involves a sequential palladium-catalyzed amidation and base-promoted cyclization. This one-pot synthesis of 4-quinolones utilizes easily accessible starting materials and proceeds under mild conditions. acs.org Additionally, a palladium-catalyzed three-component carbonylative cyclization reaction is a highly regarded method for synthesizing quinolones. mdpi.com This can be achieved using a non-gaseous CO source, such as Fe(CO)5, activated by a dual-base system, which facilitates the palladium-catalyzed carbonylative C-C coupling and subsequent intramolecular cyclization. mdpi.com

The following table provides an overview of palladium-catalyzed cyclization methods for quinolone synthesis.

Starting Materials Catalyst/Reagents Product Type Key Advantages
3-(2-Haloarylamino)prop-2-enoatesPd catalyst, CO2-Substituted 4(1H)-quinolone-3-carboxylatesWide choice of substituents
2-Bromoacetophenones, AmidesPd2(dba)3, Xantphos, Base2-Substituted 4-quinolonesMild conditions, One-pot synthesis
2-Iodoaniline, Terminal alkynesPd catalyst, Fe(CO)5, Dual-base system4-QuinolonesNon-gaseous CO source, High yields

Cyclopropanation-Ring Expansion Strategies for 4-Quinolone-3-carboxylic Acid

A novel and efficient synthetic route to 4-quinolone-3-carboxylate building blocks involves a cyclopropanation-ring expansion of 3-chloroindoles with α-halodiazoacetates as the key step. beilstein-journals.orgnih.gov This transformation has been successfully applied to the synthesis of the antibiotic norfloxacin. beilstein-journals.orgnih.gov

The proposed mechanism begins with the cyclopropanation of the indole (B1671886) C2–C3 double bond, forming an unstable indoline (B122111) cyclopropane (B1198618) carboxylate intermediate. beilstein-journals.org This intermediate then undergoes a spontaneous ring expansion and elimination of HX to form a 4-chloro-quinoline-3-carboxylate. Subsequent alcoholysis displaces the 4-chloro substituent to yield the desired 4-quinolone-3-carboxylate. beilstein-journals.org

This rhodium(II)-catalyzed reaction is efficient and proceeds under mild conditions. nih.gov The reaction is sensitive to the substitution pattern on the indole ring; substituents at the 3, 4, 5, and 6 positions are well-tolerated, while a substituent at the 7-position gives a poor reaction, and a substituent at the 2-position is detrimental. nih.gov

The table below summarizes the key aspects of the cyclopropanation-ring expansion strategy.

Starting Materials Key Intermediate Final Product Catalyst Mechanism Highlights
3-Chloroindoles, α-HalodiazoacetatesIndoline cyclopropane carboxylate4-Quinolone-3-carboxylateRh(II)Cyclopropanation, Spontaneous ring expansion, Elimination, Alcoholysis

Derivatization Strategies for Enhancing Bioactivity and Specificity

The biological activity of the quinoline scaffold can be significantly modulated by introducing various functional groups at different positions of the ring system. nih.gov This derivatization allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its interaction with biological targets. nih.gov

Introduction of Functional Groups at Various Positions of the Quinoline Ring

The functionalization of the quinoline ring is a key strategy for enhancing the pharmacological profile of its derivatives. The nature and position of the substituent play a crucial role in determining the biological activity. nih.gov

For instance, in the context of α-glucosidase inhibitory activity, chloro and fluoro substitutions at the 4-position of a phenyl ring attached to the quinoline scaffold were found to be most potent. nih.gov Shifting the fluoro group from the 4- to the 3-position on the phenyl ring resulted in a decrease in inhibitory action. nih.gov

The introduction of alkyl or benzyloxy propyl groups into the quinoline ring has been reported to yield potent inhibitors of human NTPDase1. nih.gov Specifically, a simple methyl group substitution resulted in strong inhibitory activity. nih.gov

The C2 and C8 positions of the quinoline ring are common sites for functionalization due to the directing effect of the nitrogen atom in the pyridine (B92270) ring. mdpi.com A wide variety of aryl, heteroaryl, alkenyl, alkyl, acyl, amino, and thio groups have been successfully introduced at the C2 position, primarily using quinoline N-oxides as substrates with palladium- or copper-based catalysts. mdpi.com

The following table provides examples of functional group introductions and their impact on bioactivity.

Position of Functionalization Introduced Functional Group Target/Activity Observed Effect
Phenyl ring substituent4-Chloro, 4-Fluoroα-Glucosidase inhibitionHigh potency
Phenyl ring substituent3-Fluoroα-Glucosidase inhibitionLowered inhibitory action
Quinoline ringAlkyl, Benzyloxy propylh-NTPDase1 inhibitionPotent inhibition
Quinoline ring (C2)Methylh-NTPDase1 inhibitionStrong inhibition

Synthesis of Hydrazide-Hydrazone Derivatives of this compound

A significant class of derivatives, the hydrazide-hydrazones of this compound, have been synthesized through various effective methods. A common and straightforward approach involves the reaction of 3-quinoline carboxylic acid hydrazide with a range of aldehydes, which produces the target hydrazide-hydrazones in moderate to good yields. The chemical structures of these novel compounds are typically confirmed using spectroscopic and analytical techniques, including elemental analysis, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR).

Another established route is a convergent synthesis, which constructs the hydrazide-hydrazone framework via an amide-coupling reaction. This method joins an alkyl carboxylic acid with an aryl hydrazone. A specific example of this is the 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC)-mediated peptide coupling. The synthesis can commence from substituted 2-chloro-quinoline-3-carbaldehydes, which are first treated with hydrazine (B178648) hydrate (B1144303) to generate the corresponding quinoline hydrazones. These intermediates are then coupled with appropriate carboxylic acids using EDC to afford the final hydrazide-hydrazone products.

Alternative synthesis techniques for hydrazones include solution-based synthesis, mechanosynthesis (grinding reactants together), and solid-state melt reactions, highlighting the versatility of approaches available for these compounds.

Preparation of Novel 6-(Pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic Acid Derivatives

Novel 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives, featuring various substituents on the N-position of the quinoline ring, have been designed and synthesized. These compounds were developed as potential inhibitors of HIV-1 integrase (IN), drawing structural inspiration from the related GS-9137 scaffold researchgate.net. While the specific, detailed synthetic pathways for these compounds are not extensively elaborated in the provided literature, their creation marks a targeted effort in medicinal chemistry to develop new therapeutic agents.

Synthesis of Substituted Tetrahydro-1H-quino[7,8-b]farmaciajournal.comresearchgate.netbenzodiazepine-3-carboxylic Derivatives

The synthesis of complex, fused heterocyclic systems such as substituted tetrahydro-1H-quino[7,8-b] farmaciajournal.comresearchgate.netbenzodiazepine-3-carboxylic acids has been achieved through a multi-step pathway researchgate.netnih.gov. This methodology builds the benzodiazepine (B76468) ring onto the quinoline framework.

The key steps in this synthesis are:

Nucleophilic Aromatic Substitution : The process begins with the reaction of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydrothis compound with a substituted 2-aminobenzoic acid (e.g., 2-amino-5-methylbenzoic acid or 2-amino-5-fluorobenzoic acid) farmaciajournal.comfarmaciajournal.com. This reaction yields an 8-nitro-7-substituted anilino-1,4-dihydrothis compound intermediate researchgate.netfarmaciajournal.com.

Nitro Group Reduction : The nitro group of the intermediate is then reduced to a primary amine. This reduction is typically accomplished using reagents such as sodium dithionite (B78146) or stannous chloride, resulting in the formation of an 8-amino-7-substituted anilino-1,4-dihydro-quinoline-3-carboxylic acid farmaciajournal.comresearchgate.netfarmaciajournal.com.

Intramolecular Cyclization : The final step is a thermal lactamization reaction, catalyzed by polyphosphoric acid (PPA) researchgate.netnih.govfarmaciajournal.com. Heating the 8-amino intermediate in PPA induces an intramolecular condensation, which forms the seven-membered diazepine (B8756704) ring and yields the target tetracyclic tetrahydroquino[7,8-b] farmaciajournal.comresearchgate.netbenzodiazepine-3-carboxylic acid derivative farmaciajournal.comresearchgate.netfarmaciajournal.com.

All intermediates and the final products are rigorously characterized by elemental analysis and various spectral methods (NMR, IR, MS) to confirm their structures farmaciajournal.comresearchgate.net.

Table 1: Key Reagents in the Synthesis of Tetrahydroquino[7,8-b] farmaciajournal.comresearchgate.netbenzodiazepine Derivatives

Step Starting Material Reagent(s) Intermediate/Product
1 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydrothis compound Substituted 2-aminobenzoic acid 8-nitro-7-substituted anilino-1,4-dihydrothis compound
2 8-nitro intermediate Sodium dithionite or Stannous chloride 8-amino-7-substituted anilino-1,4-dihydro-quinoline-3-carboxylic acid

Preparation of 2-Benzofuranyl-quinoline-3-carboxylic Acids

A facile and efficient one-pot, three-step procedure has been developed for the synthesis of 2-(1-benzofuran-2-yl)this compound derivatives. This method efficiently combines three distinct synthetic transformations in a single reaction vessel.

The synthetic sequence is as follows:

Williamson Ether Synthesis : The reaction starts with the formation of an ether linkage. Ethyl 2-(bromomethyl)quinoline-3-carboxylate is reacted with a variety of substituted salicylaldehydes in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetonitrile (B52724) (CH₃CN).

Ester Hydrolysis : Without isolating the ether intermediate, a basic hydrolysis of the ethyl ester group at the C-3 position of the quinoline ring is performed. This is typically achieved by adding an ethanolic potassium hydroxide (B78521) (KOH) solution to the reaction mixture.

Intramolecular Cyclization : The final step is an intramolecular electrophilic cyclization. The reaction is heated under reflux, which promotes the condensation between the aldehyde group of the original salicylaldehyde moiety and the active methylene (B1212753) group at the C-2 position of the quinoline, forming the benzofuran (B130515) ring.

The reaction mixture is cooled and then acidified to precipitate the final 2-benzofuranyl-quinoline-3-carboxylic acid product. This one-pot method is advantageous due to its operational simplicity, use of mild reaction conditions, and the good yields achieved for a variety of substrates.

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydrothis compound Derivatives

A novel series of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydrothis compound derivatives has been synthesized through a two-step process.

The synthesis proceeds as outlined below:

Michael Addition : The synthesis begins with 2-oxo-1,2-dihydrothis compound. This starting material is reacted with various ethyl 3-aryl-2-cyanoacrylates. The reaction is a Michael addition, carried out in the presence of a base, triethylamine, in a solvent like dimethylformamide (DMF). This step yields the intermediate 1-[2-(ethoxy)carbonyl-2-cyano-1-arylvinyl]-2-oxo-1,2-dihydrothis compound derivatives.

Reductive Cyclization : The intermediates are then treated with hydrazine hydrate in refluxing ethanol. This triggers a cyclization reaction to form the 3-amino-5-oxopyrazolidine ring, affording the final target compounds.

The structures of all newly synthesized compounds were unequivocally confirmed through comprehensive spectroscopic analysis, including IR, ¹H-NMR, ¹³C-NMR, and elemental analysis.

Table 2: Synthetic Scheme for Pyrazolidine Derivatives of this compound

Step Reactant 1 Reactant 2 Conditions Product
1 2-oxo-1,2-dihydrothis compound Ethyl 3-aryl-2-cyanoacrylate Triethylamine, DMF, reflux 1-[2-(ethoxy)carbonyl-2-cyano-1-arylvinyl]-2-oxo-1,2-dihydrothis compound

Green Chemistry Approaches in this compound Synthesis

The synthesis of the quinoline scaffold, a core component of many pharmacologically active substances, has traditionally relied on classical methods like the Skraup, Doebner-von Miller, and Friedländer reactions iipseries.orgijpsjournal.com. However, these methods often suffer from significant drawbacks, including the use of hazardous chemicals, harsh reaction conditions (such as high temperatures), long reaction times, and the use of stoichiometric rather than catalytic reagents iipseries.org.

In response to growing environmental and economic concerns, significant research has been dedicated to developing greener and more sustainable synthetic routes to quinoline derivatives researchgate.net. These modern approaches prioritize milder reaction conditions, improved energy efficiency, and the use of less hazardous materials. Key green strategies include:

Microwave and Ultrasound Irradiation : Using alternative energy sources like microwaves and ultrasound can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times ijpsjournal.com.

One-Pot Multicomponent Reactions : Designing reactions where multiple reactants are combined in a single vessel to form the final product without isolating intermediates improves efficiency and reduces waste. An eco-friendly, one-pot multicomponent Doebner hydrogen transfer strategy has been developed to produce 4-quinoline carboxylic acid using p-toluenesulfonic acid (p-TSA) as a catalyst in a green solvent system of water and ethylene glycol.

Use of Eco-Friendly Catalysts and Solvents : There is a strong emphasis on replacing hazardous reagents and volatile organic solvents with more benign alternatives, such as water or biodegradable solvents, and employing recyclable, non-toxic catalysts iipseries.orgresearchgate.net.

These green chemistry principles are being applied to modify traditional named reactions, making the synthesis of this compound and its derivatives more sustainable iipseries.org.

Catalytic Synthesis using Nanoporous Isopolyoxomolybdates

While the specific application of nanoporous isopolyoxomolybdates as catalysts for the synthesis of this compound is not extensively detailed in the current body of literature, the use of advanced, recyclable heterogeneous catalysts is a cornerstone of green quinoline synthesis. The principle is to use catalysts with high surface area and tunable acidic or basic sites to enhance reaction efficiency and allow for easy separation and reuse.

An illustrative example of this approach is the use of a metal-free, heterogeneous catalyst—Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄)—for the Friedländer synthesis of quinolines nih.gov. In this system, the acidic sites on the surface of the functionalized nanomaterial play a crucial role in catalyzing the condensation and cyclization steps of the reaction nih.gov. This catalyst demonstrates remarkable acceleration of the reaction rate and can be recovered and reused multiple times under mild conditions nih.gov. This type of catalytic system exemplifies the direction of current research, moving towards highly efficient, sustainable, and recyclable catalysts for the synthesis of important heterocyclic compounds like this compound.

Solvent-Free and Mild Reaction Conditions

In contemporary organic synthesis, a significant emphasis is placed on the development of environmentally benign and efficient protocols. For the synthesis of this compound and its derivatives, this has translated into modifying classical reactions to operate under solvent-free or milder conditions. Traditional methods like the Skraup or Conrad-Limpach syntheses often require harsh reagents, high temperatures, and high-boiling point solvents that are difficult to remove nih.gov.

Modern approaches seek to circumvent these drawbacks. For instance, modifications to the Skraup reaction, a fundamental method for quinoline synthesis, include the use of microwave irradiation in conjunction with ionic liquid media nih.gov. This not only accelerates the reaction but also provides a greener alternative to conventional heating and volatile organic solvents. Similarly, the Doebner reaction, which synthesizes quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid, has been optimized. acs.orgiipseries.org Recent advancements have enabled this reaction to proceed efficiently even with electron-deficient anilines, which typically produce low yields under conventional conditions acs.org. One notable development is a one-pot Doebner three-component reaction catalyzed by sulfamic acid, which significantly shortens the reaction time from 72 hours to just 8 hours under solvothermal conditions mdpi.com. Another mild approach involves the synthesis of polysubstituted quinolines from acrylic acids and anthranils, which proceeds under gentle conditions, yielding only water and carbon dioxide as byproducts organic-chemistry.org. These methodologies represent a shift towards more sustainable and atom-economical syntheses in the quinoline family.

Analytical Characterization Techniques for Synthesized this compound Derivatives

The unambiguous identification and structural confirmation of newly synthesized this compound derivatives are paramount. This is achieved through a combination of modern analytical techniques that provide detailed information about the molecular structure, composition, and purity of the compounds.

Spectroscopic Analysis (IR, NMR, Mass Spectrometry)

Spectroscopic methods are indispensable tools for the characterization of organic molecules. Infrared (IR) spectroscopy is used to identify functional groups present in the molecule. For quinoline-carboxylic acid derivatives, characteristic IR absorption bands include strong peaks for the carbonyl group (C=O) of the carboxylic acid, typically appearing in the 1724–1708 cm⁻¹ region ui.ac.id. The hydroxyl group (O-H) of the carboxylic acid is observed as a broad band between 3481 and 3175 cm⁻¹ mdpi.com. Other functional groups, such as a nitrile (CN), would show a characteristic peak around 2225 cm⁻¹ mdpi.com.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. In ¹H NMR spectra, the carboxylic acid proton is highly deshielded and typically appears as a singlet far downfield, around δ 13.49 ppm tandfonline.com. Aromatic protons on the quinoline ring system appear as multiplets in the δ 7.04–8.10 ppm range mdpi.comtandfonline.com. In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is found in the δ 160–180 ppm region pressbooks.pub. The carbons of the quinolyl group itself have been identified at approximately 168 ppm (carboxyl), and at 156, 138, and 123 ppm for the ring carbons mdpi.com.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula researchgate.net. A common fragmentation pathway observed for quinoline-carboxylic acids under electron impact is the loss of the carboxyl group, resulting in a fragment ion [M - COOH]⁺, corresponding to a loss of 45 mass units chempap.org.

Table 1: Spectroscopic Data for Selected this compound Derivatives
CompoundIR (cm⁻¹)¹H NMR (δ ppm)Mass Spectrometry (m/z)Reference
2-Oxo-1,2-dihydrothis compound3368 (NH), 3481–3175 (br–OH), 1716, 1685 (C=O)7.42–7.98 (m, Ar-H, NH), 8.09 (br. s, OH), 8.87 (s, H-4)Not specified mdpi.com
2-oxo-1,2-dihydrobenzo[h]this compoundNot specified7.77 (m, 3H), 7.94 (d), 8.05 (d), 9.00 (d), 9.03 (s), 13.49 (s, OH)240 [M+H]⁺ (LCMS) tandfonline.com
1-[2-(ethoxy)carbonyl-2-cyano-1-phenylvinyl]-2-oxo-1,2-dihydrothis compound3468 (br. OH), 2225 (CN), 1735–1715 (C=O)1.32 (t, CH₃), 4.33 (q, OCH₂), 7.43–8.10 (m, Ar-H), 8.42 (s, OH), 8.89 (s, H-4)Not specified mdpi.com
Carboxyl-substituted bisquinoline systemNot specifiedNot specified353.0895 (HRMS) researchgate.net

Elemental Analysis

Elemental analysis provides experimental verification of the elemental composition of a pure compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's identity and purity. For instance, in the synthesis of 2-oxo-1,2-dihydrothis compound, the calculated percentages were C, 63.44%; H, 3.73%; N, 7.40%. The experimentally found values were C, 63.26%; H, 3.55%; N, 7.17%, confirming the structure mdpi.com. This technique is routinely used to validate the successful synthesis of new quinoline derivatives.

Table 2: Elemental Analysis Data for Selected Quinoline Derivatives
CompoundCalculated (%)Found (%)Reference
2-Oxo-1,2-dihydrothis compoundC: 63.44, H: 3.73, N: 7.40C: 63.26, H: 3.55, N: 7.17 mdpi.com
1-[2-(ethoxy)carbonyl-2-cyano-1-phenylvinyl]-2-oxo-1,2-dihydrothis compound DerivativeC: 68.04, H: 4.15, N: 7.21C: 67.87, H: 4.02, N: 7.07 mdpi.com
6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acidC: 59.67, H: 3.53, N: 4.09Not specified researchgate.net
Quinolinecarboxylic acid–Linked Covalent Organic Framework (QCA–COF)C: 76.92, H: 3.44, N: 5.98C: 73.25, H: 3.65, N: 5.49 mdpi.com

Pharmacological and Biological Activities of Quinoline 3 Carboxylic Acid Derivatives

Antimicrobial Activity

Derivatives of quinoline-3-carboxylic acid are well-established as effective antimicrobial agents, demonstrating a wide range of activities against various pathogenic microorganisms, including bacteria, fungi, and protozoa. biointerfaceresearch.comresearchgate.netsemanticscholar.org The versatility of the quinoline (B57606) core allows for the synthesis of numerous analogues with enhanced potency and specific microbial targets. researchgate.netnih.gov

Antibacterial Spectrum and Efficacy

The antibacterial properties of this compound derivatives are among their most extensively studied and clinically significant attributes. These compounds have shown efficacy against a broad range of both Gram-positive and Gram-negative bacteria. researchgate.netacs.org Research has led to the development of numerous derivatives with potent antibacterial action, some of which exhibit activity superior to existing antibiotics. For instance, novel quinoline-3-carbonitrile derivatives have demonstrated moderate to good antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 3.13 to 100 μM. researchgate.net Similarly, certain quinoline carboxamide analogues have shown promising activity against Aeromonas and Enterococcus species. nih.gov Furthermore, studies on novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have identified compounds with anti-gram-negative activity comparable to their corresponding N-ethyl derivatives. acs.org

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound Bacterial Strain Activity (MIC/EC50) Reference
Coumarin-3-carboxylic acid derivative (A9) Xanthomonas oryzae pv oryzae (Xoo) EC50: 11.05 µg/mL nih.gov
Coumarin-3-carboxylic acid derivative (A9) Acidovorax citrulli (Aac) EC50: 8.05 µg/mL nih.gov
Quinolone coupled hybrid (5d) Gram-positive & Gram-negative strains MIC: 0.125–8 µg/mL
Quinoline derivative (11) S. aureus MIC: 6.25 µg/mL researchgate.net
Quinoline derivatives (58-62) E. coli MIC: 3.125-6.25 nmol/mL researchgate.net
Quinoline-thiazole derivative (4g) S. aureus (ATCC 6538) MIC: 7.81 µg/mL researchgate.net
Quinoline-thiazole derivative (4g) E. coli (ATCC 35218) MIC: 7.81 µg/mL researchgate.net
Quinoline-thiazole derivative (4g) E. coli (ATCC 25922) MIC: 3.91 µg/mL researchgate.net
Quinoline-thiazole derivative (4m) S. aureus (ATCC 6538) MIC: 7.81 µg/mL researchgate.net
Quinoline-thiazole derivative (4m) E. coli (ATCC 35218) MIC: 7.81 µg/mL researchgate.net
Quinoline-thiazole derivative (4m) E. coli (ATCC 25922) MIC: 7.81 µg/mL researchgate.net

The fluoroquinolones are a prominent class of synthetic antibacterial agents derived from the basic quinoline structure. The addition of a fluorine atom at position 6 and a piperazine (B1678402) ring at position 7 significantly enhances their antibacterial potency and spectrum. Ciprofloxacin, a second-generation fluoroquinolone, is a widely used antibiotic effective against a variety of Gram-positive and Gram-negative bacteria. acs.org Its clinical applications are extensive, including the treatment of urinary tract infections, respiratory tract infections, skin and soft tissue infections, and bone and joint infections. acs.org

The emergence of multidrug-resistant (MDR) bacterial strains presents a significant global health challenge. Research into this compound derivatives has shown promising results in combating these resistant pathogens. ymerdigital.com For instance, a series of quinoline derivatives have demonstrated potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), and Vancomycin-Resistant Enterococci (VRE). ymerdigital.com One study reported a quinolone-coupled hybrid, compound 5d, which exhibited a broad-spectrum effect against most of the tested Gram-positive and Gram-negative strains with MIC values ranging from 0.125–8 μg/mL. Furthermore, certain quinoline-thiazole derivatives have shown significant activity against MRSA, with one compound being eight times more effective than the standard drug chloramphenicol. researchgate.net

The primary mechanism of antibacterial action for this compound derivatives, particularly the fluoroquinolones, involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. acs.org These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication, allowing for their segregation into daughter cells.

By binding to these enzymes, quinolones stabilize the enzyme-DNA complex, leading to the formation of double-strand breaks in the bacterial chromosome. This disruption of DNA synthesis and integrity ultimately results in bacterial cell death. acs.org

Antifungal Properties

In addition to their antibacterial effects, several this compound derivatives have demonstrated notable antifungal activity. nih.govnih.gov Studies have shown that these compounds can be effective against various fungal pathogens. For example, certain diamide (B1670390) derivatives containing 2-chloroquinoline (B121035) scaffolds displayed moderate to good antifungal activity. nih.gov Another study highlighted that novel quinoline derivatives exhibited significant antifungal properties. nih.gov Research into quinoline–thiazole derivatives has identified compounds with potent activity against several Candida species, including C. albicans, C. glabrata, C. krusei, and C. parapsilosis. researchgate.net

Table 2: Antifungal Activity of Selected Quinoline-Thiazole Derivatives

Compound Fungal Strain Activity (MIC90 in µg/mL) Reference
4d Candida glabrata >125 researchgate.net
4i Candida glabrata 31.25 researchgate.net
4k Candida glabrata 62.50 researchgate.net
4l Candida glabrata 31.25 researchgate.net
4m Candida glabrata 15.63 researchgate.net
Ketoconazole (Reference) Candida glabrata 0.24 researchgate.net
4d Candida albicans >125 researchgate.net
4i Candida albicans >125 researchgate.net
4k Candida albicans >125 researchgate.net
4l Candida albicans >125 researchgate.net
4m Candida albicans 62.50 researchgate.net
Ketoconazole (Reference) Candida albicans <0.06 researchgate.net

Antimalarial Potential

The quinoline scaffold is historically significant in the development of antimalarial drugs, with quinine (B1679958) being one of the earliest and most well-known examples. Modern research continues to explore this compound derivatives for their potential in treating malaria, a disease caused by Plasmodium parasites. Several synthesized quinoline derivatives have shown moderate to high in vitro antimalarial activity against Plasmodium falciparum, with some compounds exhibiting IC50 values ranging from 0.014 to 5.87 μg/mL. Notably, compounds such as ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, 3-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)quinolin-2(1H)-one, and 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol have demonstrated significant antimalarial activity against P. falciparum when compared to the standard drug chloroquine (B1663885). Furthermore, a series of triazolyl quinoline carboxylate derivatives have been synthesized and evaluated, with some compounds showing notable potency against the chloroquine-sensitive P. falciparum 3D7 strain, with IC50 values between 1.364 and 1.518 µM.

**Table 3: Antimalarial Activity of Selected Quinoline Derivatives against *P. falciparum***

Compound Activity (IC50) Reference
Various quinoline derivatives 0.014–5.87 μg/mL
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea 1.2 µM
Triazolyl quinoline carboxylate (6e) 1.364 µM
Triazolyl quinoline carboxylate (6h) 1.518 µM
Triazolyl quinoline carboxylate (6i) 1.442 µM
4b 0.014 μg/mL
4g 0.014 μg/mL
4i 0.014 μg/mL
12 0.014 μg/mL

Antitubercular Activity

This compound derivatives have emerged as a promising class of compounds in the search for new antitubercular agents, particularly in the face of rising drug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net Research has focused on modifying the quinoline core to enhance potency and overcome resistance mechanisms.

Novel isatin-tethered quinoline derivatives have shown significant potential. nih.gov A series of small molecules featuring a quinoline-3-carbohydrazone moiety displayed moderate antitubercular activity, with minimum inhibitory concentration (MIC) values ranging from 6.24 to 99.84 µg/mL against drug-susceptible Mtb strains. nih.gov Further modification led to the development of isatin-tethered derivatives with vastly improved potency. For instance, compound Q8b demonstrated a MIC of 0.06 µg/mL against the standard H37Rv Mtb strain, representing a 100-fold increase in activity compared to its lead compound. nih.gov Notably, compounds Q8b and Q8h also showed superior activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov

Another area of investigation involves arylated quinoline carboxylic acids (QCAs). A study profiling 48 QCAs identified two derivatives, 7i and 7m , as potent Mtb inhibitors against both replicating and non-replicating bacteria. nih.gov The mechanism for some of these compounds has been linked to the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govmdpi.com Compound 7m , in particular, demonstrated notable inhibition of Mtb DNA gyrase. nih.gov

CompoundMtb StrainMIC (µg/mL)
Quinoline-derivative IVDrug-Susceptible6.24
Q8bDrug-Susceptible (H37Rv)0.06
Q8bMDR0.24
Q8bXDR1.95
Q8hDrug-Susceptible (H37Rv)0.12
Q8hMDR0.98
Q8hXDR3.9
6b21H37Rv1.2-3
6b21MDR-TB0.9

Antiviral Activity

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of antiviral activities. nih.gov Compounds based on the quinoline core have been found to be potent against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Zika virus, and enterovirus. nih.gov One mechanism through which quinoline carboxylic acid exerts its antiviral effects is by targeting host factors. For instance, it was found to counteract the inhibition of mRNA export caused by the influenza A viral protein NS1 by enhancing the expression of the nuclear transport receptor NXF1. researchgate.net

HIV-1 Integrase Inhibition

A key target for anti-HIV drug design is the viral enzyme integrase (IN), which is essential for integrating the viral DNA into the host cell's genome. nih.gov Quinolone carboxylic acid derivatives have emerged as a significant class of HIV-1 integrase inhibitors. nih.gov Molecular docking studies have revealed that these compounds can bind to the active site of HIV-1 integrase, forming extensive interactions with key amino acid residues such as THR80, VAL82, GLY27, ASP29, and ARG8. nih.gov

The structural basis for this inhibition often involves a metal-chelating pharmacophore. A prominent example is the FDA-approved drug Elvitegravir, a quinolinone derivative. nih.gov In this molecule, the carboxylic acid at the 3-position and the ketone group at the 4-position of the quinolone ring work in concert to chelate the two magnesium ions (Mg²⁺) within the integrase catalytic site. nih.gov This structural motif, where a carboxylic acid is positioned adjacent to a carbonyl group, is a recurring feature in the design of new HIV-1 integrase inhibitors, including various 6-fluoro-4-quinolone-3-carboxylic acids developed as structural analogs of Elvitegravir. nih.govmdpi.comacs.org

HCV (NS3 helicase and NS5B-polymerase) Inhibition

Quinoline derivatives have also been developed as inhibitors of key enzymes in the Hepatitis C Virus (HCV) life cycle, namely the NS3/4a protease and the NS5B polymerase.

For the NS3/4a protease, novel P2-P4 macrocyclic inhibitors have been designed by replacing the quinoxaline (B1680401) moiety of a known clinical compound with a quinoline scaffold. nih.gov Molecular modeling suggested that incorporating moderately basic groups onto the quinoline ring could create a favorable charge complementarity with the conserved D79 amino acid residue in the S2 subsite of the enzyme. nih.gov This strategic modification led to the development of highly potent, pan-genotypic HCV NS3/4a protease inhibitors. nih.gov

The HCV NS5B polymerase, an RNA-dependent RNA polymerase crucial for viral replication, is another validated target. mdpi.com Quinolone derivatives have been identified as novel inhibitors of this enzyme. nih.gov X-ray crystallography has shown that these compounds bind to a specific allosteric site on the protein, known as non-nucleoside inhibitor-site 2 (NNI-2), thereby disrupting its function. nih.gov

Anti-inflammatory Properties

In addition to their anticancer and antiviral activities, this compound and its derivatives possess significant anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, this compound demonstrated impressive anti-inflammatory effects. nih.govresearchgate.net Its potency was comparable to that of the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, with the added advantage of not exhibiting related cytotoxicity in the inflamed macrophages. nih.govresearchgate.net

The synthesis of hybrid molecules incorporating the quinoline carboxylic acid scaffold has also yielded potent anti-inflammatory agents. One such compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), designed as a hybrid of the selective COX-2 inhibitor tomoxiprole (B1237166) and the NSAID naproxen, showed strong anti-nociceptive and anti-inflammatory effects in mouse models. nih.gov In the xylene-induced ear edema test, this quinoline derivative was found to be approximately five times more potent than the reference drug diclofenac. nih.gov Molecular docking studies suggest that the anti-inflammatory mechanism of this compound may involve the strong inhibition of the COX-2 enzyme. nih.gov

Anti-inflammatory Activity of Quinoline Carboxylic Acid Derivatives
CompoundModel/AssayKey ResultProposed MechanismReference
This compoundLPS-induced inflammation in RAW264.7 macrophagesAffinity comparable to indomethacin; no cytotoxicity observed.Not specified nih.govresearchgate.net
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic Acid (QC)Xylene-induced ear edema in mice~5-fold more potent than diclofenac.COX-2 inhibition nih.gov

Other Biological Activities

Beyond antioxidative potential, derivatives of this compound have been found to interact with several important biological targets, demonstrating a range of other activities.

Derivatives of 4-quinolone-3-carboxamide, a structurally related class to this compound, have been identified as potent and selective ligands for the cannabinoid type-2 receptor (CB2R) nih.gov. In an effort to enhance the physicochemical properties, specifically aqueous solubility, of these compounds, researchers have explored modifications to the core structure.

One approach involved substituting the alkyl chain with a basic replacement, leading to the development of compound 6d . While this modification resulted in a slight decrease in receptor affinity compared to a lead compound, it significantly improved solubility nih.gov. Another strategy involved altering the scaffold to a 4-hydroxy-2-quinolone structure. This led to the discovery of a new class of CB2R ligands with high affinity and selectivity nih.gov. For instance, compounds 7b and 7c demonstrated nanomolar affinity for CB2R and a high selectivity index over the cannabinoid type-1 receptor (CB1R) nih.gov. Notably, at a physiological pH of 7.4, compound 7c was found to be 100 times more soluble than the original lead compound nih.gov. Furthermore, studies on 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives have shown that these compounds act as agonists at the CB2 receptor ucl.ac.be.

Table 1: Cannabinoid Receptor 2 (CB2R) Affinity of Selected Quinoline Derivatives

Compound Receptor Affinity (Ki) Selectivity Index (SI = Ki(CB1R)/Ki(CB2R))
6d 60 nM -
7b < 1 nM > 1300
7c < 1 nM > 1300

Data sourced from a study on 4-quinolone-3-carboxamides and 4-hydroxy-2-quinolone-3-carboxamides as CB2R ligands. nih.gov

Protein kinase CK2 has emerged as a significant target in the development of treatments for diseases such as cancer and viral infections. Derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of this enzyme nih.govtandfonline.com. In one study, forty-three new compounds were synthesized, with twenty-two of them showing inhibitory activity against CK2 with IC50 values ranging from 0.65 to 18.2 μM nih.govtandfonline.com. The most potent inhibitors were identified among tetrazolo-quinoline-4-carboxylic acid and 2-aminothis compound derivatives nih.govtandfonline.com.

Another class of related compounds, 3-carboxy-4(1H)-quinolones, has also been identified as a new class of CK2 inhibitors nih.govacs.org. Virtual screening of a compound library led to the identification of potent inhibitors. For example, 5,6,8-trichloro-4-oxo-1,4-dihydrothis compound (compound 7) and 4-oxo-1,4-dihydrobenzo[h]this compound (compound 9) were found to be the most active, with IC50 values of 0.3 µM and 1 µM, respectively nih.govacs.orgotavachemicals.com. These compounds act as ATP competitive inhibitors and have demonstrated considerable selectivity for CK2 over other protein kinases nih.govacs.orgotavachemicals.com.

Table 2: Inhibition of Protein Kinase CK2 by Selected this compound Derivatives

Compound IC50 Ki
5,6,8-trichloro-4-oxo-1,4-dihydrothis compound (7) 0.3 µM 0.06 µM
4-oxo-1,4-dihydrobenzo[h]this compound (9) 1 µM 0.28 µM

Data from studies on 3-carboxy-4(1H)-quinolones as CK2 inhibitors. nih.govacs.orgotavachemicals.com

The interaction of this compound derivatives with serotonin (B10506) receptors has also been a subject of investigation. A study focusing on a series of quinolinecarboxylic acid amides and an ester containing a quinuclidine (B89598) moiety evaluated their affinity for 5-HT3, 5-HT4, and D2 receptors through radioligand binding assays nih.gov.

The findings revealed that these compounds have a notable affinity for the 5-HT3 receptor. One derivative, in particular, demonstrated the highest affinity with a Ki value of 9.9 nM and also showed selectivity over the 5-HT4 and D2 receptors nih.gov. These compounds were found to exhibit moderate 5-HT3 antagonist activity nih.gov. The research suggests that the 5-HT3 receptor sites can accommodate the acyl group of these 2-quinoline derivatives and points to an optimal distance between the nitrogen atoms of the quinoline and azabicyclic rings for binding nih.gov.

Table 3: Serotonin Receptor Affinity of a Quinolinecarboxylic Acid Derivative

Receptor Affinity (Ki)
5-HT3 9.9 nM

Data from a study on quinolinecarboxylic acid amides and their interaction with serotonin receptors. nih.gov

Mechanistic Investigations and Molecular Interactions

Elucidation of Biological Targets and Pathways

Derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of several key biological targets, implicating their involvement in various cellular pathways. Research has demonstrated that this chemical scaffold can be tailored to interact with specific enzymes and receptors, leading to modulation of their functions.

One significant target is protein kinase CK2 , a serine/threonine kinase that is often dysregulated in cancer. A study focusing on derivatives of 3-quinoline carboxylic acid led to the identification of 22 compounds that inhibit CK2, with IC50 values ranging from 0.65 to 18.2 μM. The most potent inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminothis compound derivatives, highlighting the importance of specific substitutions on the quinoline (B57606) core for potent and selective inhibition nih.gov.

Another well-documented target is the 5-HT3 receptor , a ligand-gated ion channel involved in nausea, vomiting, and irritable bowel syndrome. Certain quinolinecarboxylic acid derivatives have shown high affinity for this receptor. For instance, 4-hydroxythis compound derivatives have demonstrated potent activity with high binding affinities (Ki values of 6.1 and 1.5 nM) researchgate.net. This suggests that the this compound scaffold can serve as a basis for developing effective 5-HT3 receptor antagonists.

Furthermore, some quinoline-3-carboxamides (B1200007), which are closely related to this compound, have been investigated as inhibitors of phosphatidylinositol 3-kinase-related kinases (PIKKs) , a family of proteins involved in DNA damage response. These compounds have shown selectivity towards Ataxia Telangiectasia Mutated (ATM) kinase, a key player in this pathway mdpi.com. The quinoline nitrogen is believed to play a crucial role by binding to the hinge region of these kinases, acting as competitive inhibitors of ATP mdpi.com.

In the context of cancer therapy, derivatives of 2,4-disubstituted this compound have been identified as DNA minor groove-binding agents researchgate.netnih.gov. In-silico studies have supported the interaction of these compounds with the A/T minor groove region of a B-DNA duplex, providing a mechanistic basis for their antiproliferative effects researchgate.netnih.gov.

Ligand-Receptor Interactions and Binding Affinity

The interaction between this compound derivatives and their biological targets is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The specific nature of these interactions dictates the binding affinity and selectivity of the compounds.

For derivatives targeting the 5-HT3 receptor, studies have indicated the importance of an optimal distance between the quinoline nitrogen atom and an azabicyclic nitrogen atom in the ligand for high-affinity binding researchgate.netnih.gov. The receptor site appears to accommodate the acyl group of 2-quinoline derivatives, and a "no-pharmacophoric pocket" is suggested to hold fragments at the 4-position of the quinoline ring researchgate.netnih.gov. A series of quinolinecarboxylic acid amides and an ester with a quinuclidine (B89598) moiety demonstrated high affinity for the 5-HT3 receptor, with one derivative showing a Ki value of 9.9 nM researchgate.netnih.gov.

In the case of PIKK family kinases, the quinoline nitrogen of quinoline-3-carboxamides has been shown to form crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine (B156593) part of ATP mdpi.com. This interaction is a key determinant of their inhibitory activity.

For DNA-binding quinoline-3-carboxylic acids, the substitution at the 2nd position (a carbonyl group) has been identified as a hydrogen bond donor/acceptor for the adenine and guanine (B1146940) nucleic acid-base pairs in the minor groove researchgate.netnih.gov. This specific interaction pattern is crucial for the DNA-targeting mechanism of these compounds researchgate.netnih.gov.

Derivative ClassTargetKey InteractionsBinding Affinity (Example)
4-Hydroxyquinoline-3-carboxylic acids5-HT3 ReceptorOptimal distance between quinoline N and azabicyclic NKi = 1.5 nM researchgate.net
Quinoline-3-carboxamidesATM KinaseH-bond between quinoline N and kinase hinge region-
2,4-Disubstituted quinoline-3-carboxylic acidsDNA Minor GrooveH-bonds from C2-carbonyl to adenine/guanine-
Tetrazolo/Amino-quinoline-3-carboxylic acidsProtein Kinase CK2-IC50 = 0.65 µM nih.gov

Computational Chemistry and In Silico Studies

Computational chemistry has become an indispensable tool for investigating the mechanistic details of drug-target interactions and for predicting the properties of novel compounds. Various in silico techniques have been applied to the study of this compound and its derivatives.

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict the binding mode and stability of a ligand within the active site of a receptor.

These techniques have been extensively used to study the interactions of this compound derivatives with their targets. For example, molecular docking studies of quinoline-3-carboxamides with DNA damage and response (DDR) kinases, including ATM, ATR, and DNA-PKcs, have highlighted their selectivity towards ATM kinase mdpi.com. MD simulations further established the stability of the interactions between the inhibitor and the enzymes mdpi.com.

Similarly, docking studies of quinoline derivatives against the outward-facing p-glycoprotein (P-gp) have revealed significant binding affinities, with one compound showing a binding energy of -9.22 kcal/mol nih.gov. These studies identified key hydrophobic and hydrogen bond interactions responsible for the inhibitory activity.

In the context of antiviral research, molecular docking and MD simulations were performed on quinoline derivatives targeting the RSV G protein and the Mtase enzyme of the Yellow Fever Virus (YFV) doi.org. The results indicated stable ligand-protein complexes, with predicted binding energies of -5.64 kcal/mol and -6.35 kcal/mol for the most promising compounds against RSV and YFV, respectively doi.org.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity wikipedia.org. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

QSAR studies have been successfully applied to various series of this compound derivatives. For instance, a QSAR model was developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-gp inhibitors nih.gov. This study utilized machine learning methods to establish a correlation between molecular descriptors and the inhibitory activity, leading to a predictive model with a high coefficient of determination (R² of 95%) nih.gov.

Another study focused on 3D-QSAR modeling of quinoline derivatives as inhibitors of Serine/threonine kinase STK10 nih.gov. The Comparative Molecular Field Analysis (CoMFA) resulted in a model with good predictive ability (Q² = 0.625) and a strong correlation between predicted and observed activities (R² = 0.913) nih.gov. Such models provide valuable insights into the structural requirements for enhanced inhibitory activity.

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are crucial for its clinical success. In silico methods are widely used to predict these properties early in the drug discovery process.

For several series of this compound derivatives, ADME properties have been predicted using computational tools. For instance, the ADME properties of quinoline-3-carboxamide (B1254982) inhibitors of ATM kinase were predicted using the QikProp tool mdpi.com. In another study, in silico ADME and toxicity properties of novel quinoline-based inhibitors were evaluated to assess their drug-likeness researchgate.net. Such predictions help in prioritizing compounds with favorable pharmacokinetic profiles for further development. Studies have also utilized online tools like SwissADME and admetSAR to predict the physicochemical and toxicity properties of quinoline derivatives mdpi.comresearchgate.net.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand and predict chemical reactivity youtube.compku.edu.cn. The energies and distributions of these orbitals provide insights into the nucleophilic and electrophilic nature of a molecule.

FMO analysis has been applied to quinoline derivatives to understand their reactive properties. The distribution of HOMO and LUMO provides insights into the reactive sites of the molecules uantwerpen.be. For instance, in a study of quinoline derivatives, the HOMO was found to be delocalized over the entire molecule, while the LUMO was delocalized over the entire molecule except for a methyl group in one of the derivatives, indicating the regions susceptible to nucleophilic and electrophilic attack uantwerpen.be. This type of analysis can be instrumental in understanding the mechanism of action at an electronic level.

Computational MethodApplication to this compound DerivativesKey Findings
Molecular Docking Prediction of binding modes with kinases, P-gp, and viral proteinsIdentified key interactions and selectivity profiles mdpi.comnih.govdoi.org
Molecular Dynamics Assessment of ligand-protein complex stabilityConfirmed the stability of predicted binding modes mdpi.comdoi.org
QSAR Correlation of structure with P-gp and STK10 inhibitionDeveloped predictive models for biological activity nih.govnih.gov
ADME Prediction In silico evaluation of pharmacokinetic propertiesAssessed drug-likeness and potential liabilities mdpi.comresearchgate.net
FMO Analysis Understanding of chemical reactivityElucidated reactive sites based on HOMO-LUMO distributions uantwerpen.be

Experimental Approaches to Mechanism of Action

The investigation into the mechanism of action of this compound and its derivatives employs a variety of experimental techniques. These approaches are crucial for elucidating the specific molecular targets and cellular consequences of compound activity, spanning from enzymatic inhibition to effects on cell viability and bacterial growth.

In Vitro Enzymatic Assays

Derivatives of this compound have been studied as inhibitors of several key enzymes, particularly protein kinases, which are often implicated in diseases like cancer. In vitro kinase assays are a primary tool for determining the potency and selectivity of these compounds.

In one study, forty-three new derivatives of 3-quinoline carboxylic acid were synthesized and evaluated as inhibitors of protein kinase CK2, a ubiquitous and constitutively active enzyme involved in cell growth and proliferation. biointerfaceresearch.comacs.org From this series, twenty-two compounds were identified that inhibited CK2 with IC₅₀ values ranging from 0.65 to 18.2 μM. biointerfaceresearch.comacs.org The most potent inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminothis compound derivatives. acs.org

Another class of enzymes targeted by quinoline derivatives are sirtuins. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as potential inhibitors of SIRT3. One compound, designated P6, demonstrated selective inhibition of SIRT3 with an IC₅₀ value of 7.2 µM. google.com This compound was significantly less active against SIRT1 (IC₅₀ = 32.6 µM) and SIRT2 (IC₅₀ = 33.5 µM), indicating a degree of selectivity for the SIRT3 isoform. google.com

Table 1: Enzymatic Inhibition by Quinoline Carboxylic Acid Derivatives

Compound ClassTarget EnzymeReported IC₅₀ ValuesReference
3-Quinoline carboxylic acid derivativesProtein Kinase CK20.65 - 18.2 µM biointerfaceresearch.comacs.org
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (Compound P6)SIRT37.2 µM google.com
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (Compound P6)SIRT132.6 µM google.com
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (Compound P6)SIRT233.5 µM google.com

Cell-Based Assays (e.g., Cytotoxicity, Proliferation, Apoptosis)

Cell-based assays are fundamental to understanding the effects of this compound derivatives on cancer cells, including their ability to inhibit proliferation and induce cell death.

Studies on 2,4-disubstituted this compound derivatives have demonstrated their antiproliferative effects. These compounds were evaluated against in vitro cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia), as well as the non-cancerous HEK293 cell line. nih.govnih.gov The research found that specific derivatives, such as compounds 2f and 2l, were particularly potent and selective against cancer cells. nih.govnih.gov this compound itself was noted for its significant growth inhibition capabilities against the MCF7 cell line. nih.gov

Further investigations into a synthetic quinoline derivative, 9IV-c, revealed high cytotoxicity against A549 (lung carcinoma) and C26 (colon carcinoma) cell lines, with IC₅₀ values of 1.66 µM and 1.21 µM, respectively. nih.gov Mechanistic studies using flow cytometry showed that compound 9IV-c induced cell cycle arrest at the G2/M phase in A549 cells. nih.gov Furthermore, Western blot analysis indicated that the compound triggers apoptosis through the intrinsic pathway. This was evidenced by an increase in the Bax/Bcl-2 ratio and the activation of caspase-9 and caspase-3, while caspase-8 was not activated. nih.gov

Table 2: Cytotoxicity of Quinoline Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeReported IC₅₀ ValueReference
Compound 9IV-cA549Lung Carcinoma1.66 µM nih.gov
Compound 9IV-cC26Colon Carcinoma1.21 µM nih.gov
2,4-disubstituted this compound derivatives (e.g., 2f, 2l)MCF-7, K562Breast, LeukemiaMicromolar Inhibition nih.govnih.gov

Fluorescence Microscopy for DNA Interaction Studies

The quinoline scaffold possesses intrinsic fluorescent properties, making it a useful molecular probe for various bio-imaging investigations. hakon-art.com Fluorescence-based techniques are key for studying DNA structure and its interactions with small molecules. hakon-art.com

The mechanism of action for some this compound derivatives is believed to involve direct interaction with DNA. Fluorescence-based target studies have been used to initially identify these compounds as DNA targeting molecules. Subsequent in-silico studies have been conducted to correlate these initial findings with potential binding modes. For example, the interaction of 2,4-disubstituted this compound derivatives with DNA was analyzed computationally to support data from fluorescence microscopy images of cells. These computational models suggest that the compounds may bind to the A/T minor groove region of B-DNA. The objective of such studies is to use computational predictions to confirm and explain the interaction patterns observed in vitro through techniques like fluorescence microscopy.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial potential of this compound derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

A series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids were synthesized and evaluated for their antimicrobial activity. One of the most potent compounds, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, exhibited significant in vitro activity against a range of bacteria. Its MIC values were notably low against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus (4.1 µg/mL), Bacillus cereus (2.4 µg/mL), and Escherichia coli (1 µg/mL).

Another study involving a series of novel quinoline derivatives reported excellent antibacterial activity, with MIC values ranging from 3.12 to 50 µg/mL against strains like Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov The presence of the carboxylic acid moiety has been noted as being important for the antibacterial activity of these compounds.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives

CompoundBacterial StrainGram TypeMIC (µg/mL)Reference
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidStaphylococcus aureusPositive4.1
Staphylococcus epidermidisPositive3.1
Micrococcus luteusPositive3.1
Bacillus cereusPositive2.4
Escherichia coliNegative1.0
Klebsiella pneumoniaeNegative1.0
Novel quinoline derivativesBacillus cereusPositive3.12 - 50 nih.gov
Staphylococcus sp.Positive3.12 - 50 nih.gov
Pseudomonas sp.Negative3.12 - 50 nih.gov
Escherichia coliNegative3.12 - 50 nih.gov

Structure Activity Relationship Sar Studies

Impact of Substituents on the Quinoline (B57606) Ring System

The biological profile of quinoline-3-carboxylic acid is significantly influenced by the nature and position of substituents on its bicyclic core. Strategic placement of different functional groups can modulate potency, selectivity, and pharmacokinetic properties.

Influence of Functional Groups at C-2, C-4, C-6, C-7, C-8 and N-1

Substitutions at various positions on the quinoline ring have been extensively explored to optimize the therapeutic efficacy of this compound derivatives.

C-2 Position: Modifications at the C-2 position can have a profound impact on activity. For instance, the presence of a 2-amino group in some 3-quinoline carboxylic acid derivatives has been associated with potent inhibitory activity against protein kinase CK2. researchgate.net In other studies, the introduction of a 2-styryl group has been investigated for antiproliferative effects. nih.gov The nature of the substituent at C-2, whether it is an amino, styryl, or other moiety, plays a crucial role in the molecule's interaction with its biological target.

C-4 Position: The C-4 position is also a key site for modification. The development of 2,4-disubstituted this compound derivatives has been a strategy to enhance selectivity for cancer cells. nih.gov The presence of a carbonyl group at C-4, in conjunction with the C-3 carboxylic acid, is a common feature in many biologically active quinolones, contributing to their mechanism of action.

C-6 Position: Halogenation at the C-6 position, particularly with fluorine, is a common strategy in the design of potent antibacterial agents. This substitution can enhance DNA gyrase inhibition and improve cell penetration.

C-7 Position: The C-7 position is frequently substituted with cyclic amines, such as piperazine (B1678402) or its derivatives. These groups can significantly influence antibacterial potency and the pharmacokinetic profile of the compounds. The nature of the substituent on the piperazine ring can further modulate activity.

C-8 Position: Modifications at the C-8 position have also been explored. For example, the synthesis of 2-[(quinolin-8-yloxy)methyl]this compound derivatives introduces a bulky substituent at this position, leading to compounds with potential antimalarial activity. researchgate.net

N-1 Position: Alkylation at the N-1 position, for example with a methylamino group, has been shown to be beneficial for the antibacterial potency of some 3-quinolinecarboxylic acid derivatives.

The following table summarizes the influence of various functional groups at different positions on the quinoline ring:

PositionFunctional GroupInfluence on Biological Activity
C-2 Amino groupPotent inhibition of protein kinase CK2 researchgate.net
Styryl groupAntiproliferative effects nih.gov
C-4 Various substituentsEnhanced selectivity for cancer cells nih.gov
C-6 FluorineEnhanced antibacterial activity
C-7 Cyclic amines (e.g., piperazine)Increased antibacterial potency and improved pharmacokinetics
C-8 Quinolin-8-yloxy)methylPotential antimalarial activity researchgate.net
N-1 Methylamino groupIncreased antibacterial potency

Role of the Carboxylic Acid Group at C-3

The carboxylic acid group at the C-3 position is a cornerstone of the biological activity of many this compound derivatives, particularly those with antibacterial properties. This functional group is crucial for the interaction with bacterial DNA gyrase, a key enzyme involved in DNA replication. The carboxylate group is believed to engage in hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme's active site, leading to its inhibition.

Esterification or amidation of the C-3 carboxylic acid group generally leads to a significant reduction or complete loss of antibacterial activity, underscoring its essential role in the pharmacophore. However, in the context of other therapeutic targets, such as protein kinase CK2, derivatives of 3-quinoline carboxylic acid have shown potent inhibitory activity, suggesting that the carboxylic acid group can also participate in key interactions with different biological macromolecules.

Stereochemical Considerations and Enantiomeric Purity

The introduction of chiral centers into this compound derivatives necessitates a thorough evaluation of the stereochemical requirements for biological activity. Enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles due to their distinct three-dimensional arrangements, which dictate their interactions with chiral biological targets like enzymes and receptors.

For quinoline-based compounds, the synthesis of chiral derivatives and the separation of enantiomers are important steps in drug development. For example, chiral derivatizing reagents based on quinoline-8-carboxylic acid have been synthesized and used for the enantioseparation of β-blockers, highlighting the importance of chirality in this class of compounds. While specific studies on the enantioselectivity of this compound derivatives are not extensively detailed in the provided context, the principles of stereochemistry in drug action strongly suggest that the biological activity of chiral derivatives would be enantiomer-dependent. The enantiomeric purity of a therapeutic agent is a critical quality attribute, as the presence of an undesired enantiomer could lead to reduced efficacy, altered pharmacokinetics, or off-target effects.

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a molecule is a key determinant of its ability to bind to a biological target. Conformational analysis of this compound derivatives aims to identify the low-energy, biologically active conformations that are responsible for their therapeutic effects.

Physicochemical Properties and their Correlation with Biological Activity

The biological activity of this compound derivatives is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. Key properties include solubility, lipophilicity, and ionization state.

The parent compound, this compound, has the following computed properties:

PropertyValue
Molecular Weight 173.17 g/mol
XLogP3 1.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1

The lipophilicity of quinoline derivatives, often expressed as logP or logD, is a crucial parameter influencing their ability to cross biological membranes. A balance between hydrophilicity and lipophilicity is necessary for optimal bioavailability. Modifications to the this compound scaffold can significantly alter these properties. For example, the introduction of lipophilic groups can enhance membrane permeability, while the addition of polar moieties can improve aqueous solubility.

pKa Value and its Influence on Selectivity in Cancer Therapy

The pKa of the carboxylic acid group plays a pivotal role in the selective targeting of cancer cells by some this compound derivatives. The acidic tumor microenvironment (pH ~6.5-6.9) compared to normal physiological pH (~7.4) provides a basis for this selectivity.

By designing derivatives with an appropriate pKa, it is possible to control the ionization state of the molecule in different tissues. In the relatively acidic environment of a tumor, a higher proportion of the this compound derivative will exist in its less polar, unionized (protonated) form. This unionized form is more lipophilic and can more readily cross the cell membranes of cancer cells, leading to higher intracellular drug concentrations. Conversely, in the more basic environment of normal tissues, the compound will be predominantly in its ionized (deprotonated) carboxylate form, which is more polar and less able to penetrate cells. This pH-dependent partitioning can enhance the therapeutic index of the drug by increasing its efficacy in tumor tissues while minimizing its effects on healthy cells. nih.gov

Solubility and Cell Permeability

The Influence of the Carboxylic Acid Group

The carboxylic acid functional group is a key contributor to the physicochemical profile of this class of compounds. This group can impart relatively high water solubility, which is a desirable attribute for drug-like molecules. However, this same feature can also contribute to challenges, most notably, relatively poor permeability across biological membranes. upenn.edu At physiological pH, the carboxylic acid is typically ionized, forming a carboxylate anion. This negative charge increases hydrophilicity, which enhances solubility in aqueous environments but can hinder passage through the lipophilic interior of cell membranes.

Strategies to Modulate Solubility

Research has shown that structural modifications to the this compound scaffold can lead to derivatives with lower water solubility. For instance, the synthesis of novel (benzoylamino)methyl derivatives of fluoroquinolones resulted in compounds with higher distribution coefficients and, consequently, lower water solubility compared to the parent compounds. researchgate.net

Conversely, a prodrug strategy has been effectively employed to enhance the aqueous solubility of these compounds. This approach involves chemically modifying the parent drug to create a more soluble derivative that, once administered, converts back to the active parent compound. A notable example is the fluoroquinolone prodrug PA2808, which was designed to improve upon the solubility of its highly active parent drug, PA2789. The water solubility of PA2808 showed a marked increase compared to PA2789 over a pH range suitable for aerosol drug delivery, demonstrating the viability of this approach to overcome solubility limitations. nih.gov

CompoundDescriptionRelative Water Solubility
PA2789 Parent Drug (Fluoroquinolone)Baseline
PA2808 Prodrug of PA2789Markedly Increased nih.gov

This table illustrates the qualitative improvement in water solubility achieved through a prodrug approach for a fluoroquinolone based on the this compound scaffold.

Cell Permeability and the Role of pKa

The ability of a this compound derivative to penetrate bacterial or mammalian cells is fundamental to its biological activity. This process is heavily influenced by the compound's ionization state, which is determined by its pKa and the pH of the surrounding environment.

Studies on 2,4-disubstituted this compound derivatives have highlighted the importance of pKa in modulating cell permeability and selective activity. nih.goveurekaselect.com The unionized, or nonpolar, form of the molecule is generally more lipophilic and therefore more capable of diffusing across cell membranes. In an acidic environment, such as that found in some tumor tissues, the equilibrium can shift towards the unionized form, potentially enhancing drug absorption and concentration within these target cells. nih.goveurekaselect.com By modifying the physiological properties through hydrolysis of an ester group to the carboxylic acid, researchers can alter the pKa and improve the selective uptake of the compound into cancer cells over non-cancerous cells. nih.goveurekaselect.com

The permeability of a compound can be experimentally determined using assays such as the Caco-2 cell permeability assay, which measures the rate of transport across a monolayer of human intestinal epithelial cells. acs.orgmerckgroup.com This provides a valuable in vitro model for predicting in vivo drug absorption. merckgroup.com While specific permeability data for a wide range of quinoline-3-carboxylic acids is not extensively compiled in a single source, studies on related heterocyclic compounds containing a carboxylic acid moiety demonstrate the typical range of values observed. For example, in a study of quinazolinone-2-carboxamide derivatives, Caco-2 cell permeability coefficients (Papp) were measured to quantify membrane permeability.

ParameterDescriptionRelevance to Quinoline-3-Carboxylic Acids
Aqueous Solubility The ability of a compound to dissolve in water.The carboxylic acid group generally confers solubility, but this can be decreased by adding lipophilic substituents. upenn.eduresearchgate.net Prodrug strategies can be used to increase solubility. nih.gov
Cell Permeability The ability of a compound to pass through a biological membrane.Often inversely related to aqueous solubility. The unionized form is more permeable. upenn.edunih.goveurekaselect.com Can be measured using methods like the Caco-2 assay. acs.orgmerckgroup.com
pKa The acid dissociation constant.Determines the degree of ionization at a given pH, which in turn affects both solubility and permeability. nih.goveurekaselect.com

This table summarizes the key physicochemical parameters governing the absorption and distribution of this compound derivatives.

Catalytic Applications of Quinoline 3 Carboxylic Acid Complexes

Synthesis and Characterization of Metal Complexes with Quinoline (B57606) Carboxylic Acids

The synthesis of catalytically active metal complexes is the foundational step in their application. Quinoline carboxylic acids can act as versatile ligands, coordinating to metal centers through the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group.

Oxorhenium(V) Complexes

Novel oxorhenium(V) complexes incorporating derivatives of quinoline carboxylic acid have been synthesized and characterized. The synthesis typically involves the reaction of a rhenium precursor, such as [ReOCl₃(PPh₃)₂], with the respective quinoline carboxylic acid ligand. Depending on the specific reaction conditions and the quinoline derivative used, various coordination compounds can be isolated. For instance, complexes can be formed with two chelate ligands, such as [ReOCl(iqc)₂]·MeOH, [ReO(OMe)(iqc)₂], [ReO(OMe)(mqc)₂], and [ReO(OMe)(8-qc)₂], where 'iqc', 'mqc', and '8-qc' represent different quinoline carboxylic acid derivatives. Characterization of these complexes relies on techniques like X-ray crystallography, which confirms the bidentate binding of the ligands through both the nitrogen and an oxygen atom to the rhenium center.

Rhodium(I) Carbonyl Complexes

Rhodium(I) carbonyl complexes containing quinoline-based ligands are synthesized primarily for their potential in carbonylation catalysis. The typical synthetic route involves the reaction of a chloro-bridged rhodium(I) dimer, such as [Rh(CO)₂Cl]₂, with two molar equivalents of the quinoline carboxylic acid or a related derivative like quinoline-3-carboxaldehyde. This reaction cleaves the chloride bridges to yield monomeric, square planar complexes of the general formula cis-[Rh(CO)₂Cl(L)], where L is the quinoline-based ligand.

The coordination of the ligand to the rhodium center is confirmed through various spectroscopic methods. In ¹H NMR spectra, the downfield shift of the pyridyl proton signals indicates coordination through the nitrogen atom of the quinoline ring. The ¹³C NMR spectra show characteristic resonances for the carbonyl (CO) groups. The molecular structure of these complexes can be definitively determined by single-crystal X-ray diffraction, which reveals a square planar geometry around the rhodium center, with the ligand coordinating through its nitrogen atom.

Table 1: Spectroscopic Data for a Representative Rhodium(I) Carbonyl Complex with Quinoline-3-carboxaldehyde (1c)
TechniqueObserved Signals/BandsAssignment
FT-IR (νCO, cm-1)2094, 2017Terminal C≡O stretching
¹H NMR (δ, ppm)Downfield shifts for pyridyl protonsCoordination via N-atom
¹³C NMR (δ, ppm)~183-191Carbonyl (CO) and aldehyde (-CHO) groups

Data sourced from related quinoline carboxaldehyde complexes.

Catalytic Activity in Organic Reactions

The synthesized metal complexes of quinoline carboxylic acids exhibit significant catalytic activity in important organic reactions, including epoxidation of olefins and carbonylation of alcohols.

Epoxidation

Oxorhenium(V) complexes with quinoline carboxylic acid ligands have been tested as catalysts for the epoxidation of olefins, such as cyclooctene, using tert-butylhydroperoxide as the oxidant. The catalytic performance is influenced by the structure of the complex. In one study, the yield of cyclooctane (B165968) oxide varied between 16% and 68% after 24 hours at 50°C, demonstrating the competency of these complexes as epoxidation catalysts. The catalytic cycle involves the coordination of the olefin to the rhenium center, followed by oxygen transfer from the peroxide to form the epoxide product.

Table 2: Catalytic Epoxidation of Cyclooctene using Oxorhenium(V) Complexes
CatalystSubstrateOxidantProduct Yield (%)Conditions
Oxorhenium(V) Quinoline Carboxylate ComplexesCyclooctenetert-butylhydroperoxide16 - 6850 °C, 24 h

Data represents a range of yields from various related oxorhenium(V) complexes.

Carbonylation

Rhodium(I) carbonyl complexes bearing quinoline carboxylic acid and its derivatives are effective catalyst precursors for the carbonylation of methanol (B129727) to produce acetic acid and methyl acetate, key industrial chemicals. The catalytic activity of these complexes has been shown to be superior to the well-known Monsanto catalyst, [Rh(CO)₂I₂]⁻, under similar conditions. For example, complexes with quinoline-2-carboxylic acid and quinoline-8-carboxylic acid achieved high turnover numbers (TON), up to 1775 in one hour. Similarly, a complex with quinoline-3-carboxaldehyde demonstrated a total methanol conversion of 88.9%.

The reaction is typically carried out in a high-pressure reactor. The catalytic cycle involves the oxidative addition of an alkyl iodide (formed in situ from methanol and an iodide promoter) to the Rh(I) center, followed by migratory insertion of a carbonyl group to form an acyl intermediate, and subsequent reductive elimination to yield the product.

Table 3: Catalytic Carbonylation of Methanol
Catalyst PrecursorTurnover Number (TON)Total Conversion (%)Reaction Conditions
cis-[Rh(CO)₂Cl(L)] (L = quinoline-2-carboxylic acid)up to 1775-130 °C, 30 bar, 1 h
cis-[Rh(CO)₂Cl(L)] (L = quinoline-3-carboxaldehyde)-88.9130 °C, 35 bar, 2 h
[Rh(CO)₂I₂]⁻ (Monsanto Catalyst)~1000-130 °C, 30 bar, 1 h

Data sourced from studies on quinoline carboxylic acids and related carboxaldehydes.

Future Directions and Therapeutic Potential

Design and Synthesis of Next-Generation Quinoline-3-carboxylic Acid Derivatives

The development of next-generation this compound derivatives is driven by the need for enhanced potency, selectivity, and improved pharmacokinetic profiles. Modern synthetic chemistry offers a diverse toolbox to achieve these goals, moving beyond traditional methods to more efficient and versatile strategies.

Established synthetic routes such as the Combes, Pfitzinger, and Doebner reactions remain relevant for creating the core quinoline (B57606) structure. However, recent advancements focus on innovative modifications and novel methodologies. For instance, one-pot, multi-component reactions are gaining traction as they offer an efficient and environmentally friendly approach to synthesizing complex quinoline derivatives. These methods often utilize catalysts to improve yields and reduce reaction times.

A key strategy in designing new derivatives involves the concept of molecular hybridization, where the this compound moiety is combined with other pharmacologically active scaffolds. This approach aims to create chimeric molecules with dual or synergistic modes of action. An example of this is the synthesis of coumarin-3-carboxylic acid derivatives that incorporate a thioether quinoline moiety. This combination leverages the known biological activities of both coumarins and quinolines to create novel compounds with potential applications, such as enhanced antibacterial activity.

Furthermore, structure-activity relationship (SAR) studies are crucial in guiding the design of new derivatives. By systematically modifying the substituents at various positions on the quinoline ring, researchers can identify the key structural features responsible for specific biological effects. For example, studies on 2,4-disubstituted this compound derivatives have shown that modifications at these positions can significantly influence their antiproliferative activity. In-silico modeling and computational chemistry are increasingly used to predict the biological activity of designed molecules before their synthesis, thereby streamlining the drug discovery process.

Recent synthetic efforts have also focused on creating derivatives with specific therapeutic targets. For instance, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been designed and synthesized as potent inhibitors of SIRT3, an enzyme implicated in cancer. dovepress.com This targeted approach allows for the development of agents with potentially higher efficacy and fewer off-target effects.

The table below summarizes some of the synthetic strategies being employed for the development of next-generation this compound derivatives.

Synthetic Strategy Description Example Compound Class Potential Advantage
Multi-component Reactions Combining three or more reactants in a single step to form a complex product.Polysubstituted quinolinesIncreased efficiency, reduced waste, access to diverse structures.
Molecular Hybridization Covalently linking two or more different pharmacophores.Coumarin-quinoline hybridsDual mechanism of action, potential for synergistic effects.
Structure-Activity Relationship (SAR)-Guided Synthesis Systematic modification of a lead compound to optimize biological activity.2,4-disubstituted quinoline-3-carboxylic acidsEnhanced potency and selectivity.
Target-Oriented Synthesis Designing and synthesizing molecules to interact with a specific biological target.2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivativesHigher specificity, potentially fewer side effects.
Catalytic Methods Use of metal or organocatalysts to facilitate novel bond formations.Various quinoline derivativesMilder reaction conditions, improved yields, novel transformations.

Combination Therapies involving this compound Derivatives

The exploration of combination therapies represents a promising frontier for this compound derivatives, particularly in addressing complex diseases like cancer and multi-drug resistant infections. The rationale behind this approach is to achieve synergistic effects, overcome resistance mechanisms, and potentially reduce the toxicity of individual agents by using them at lower concentrations.

In oncology, the anti-proliferative and pro-apoptotic properties of certain this compound derivatives make them attractive candidates for combination with established chemotherapeutic agents. For example, their ability to act as DNA minor groove-binding agents suggests a potential synergy with drugs that cause DNA damage. While specific clinical data on combination therapies with this compound derivatives is still emerging, preclinical studies with related quinoline compounds provide a strong basis for future research. The dual anti-inflammatory and cytotoxic properties observed in some derivatives could be particularly beneficial, as inflammation is a known driver of cancer progression.

In the realm of infectious diseases, the challenge of antibiotic resistance necessitates novel therapeutic strategies. Combining a this compound-based antibacterial agent with an antibiotic that has a different mechanism of action could be a powerful approach. This could involve pairing a quinoline derivative that inhibits bacterial DNA gyrase with a cell wall synthesis inhibitor, for instance. A study on quinoxaline (B1680401), a related heterocyclic compound, demonstrated that a derivative could restore the efficacy of penicillin against methicillin-resistant Staphylococcus aureus (MRSA) when used in combination. nih.gov This highlights a potential strategy for this compound derivatives to act as resistance breakers or potentiators for existing antibiotics.

The development of hybrid molecules, as discussed in the previous section, is an intrinsic form of combination therapy at the molecular level. By incorporating two distinct pharmacophores into a single entity, these chimeric compounds are designed to interact with multiple biological targets simultaneously. This can be a more efficient approach than administering two separate drugs, potentially leading to improved pharmacokinetics and patient compliance.

Future research in this area will likely focus on systematically screening this compound derivatives in combination with a wide range of therapeutic agents to identify synergistic interactions. Such studies will be crucial in defining the optimal partner drugs and the most promising clinical applications for these combination regimens.

Repurposing of Existing this compound Derivatives

Drug repurposing, the process of identifying new therapeutic uses for existing or failed drugs, offers a faster and more cost-effective pathway to drug development compared to creating a new chemical entity from scratch. researchgate.net this compound derivatives, with their broad and diverse pharmacological profiles, are excellent candidates for such a strategy. Many compounds within this class have been synthesized and evaluated for a primary indication, but their full therapeutic potential may remain untapped.

The well-established anti-inflammatory properties of many quinoline derivatives present a significant opportunity for repurposing. Compounds initially investigated for other purposes could be re-evaluated for chronic inflammatory diseases. Similarly, the demonstrated antiproliferative activity of numerous this compound derivatives against various cancer cell lines suggests their potential for repurposing in oncology. A compound that may have failed as an antibacterial agent, for example, might possess the right cytotoxic profile to be effective against a specific type of cancer.

The COVID-19 pandemic highlighted the importance of drug repurposing, with existing antimalarial drugs based on the quinoline scaffold, such as chloroquine (B1663885), being investigated for their potential antiviral effects. This has spurred interest in screening other quinoline derivatives against a wide range of viruses. The mechanism by which some quinolines interfere with viral entry and replication, such as by altering lysosomal pH, could be applicable to other enveloped viruses. nih.gov

A key advantage of repurposing is that existing compounds often have a well-documented history of synthesis and, in some cases, preclinical safety data. This can significantly shorten the drug development timeline. researchgate.net The process of repurposing can be guided by a deeper understanding of the molecular mechanisms of action. For instance, identifying the specific cellular targets of a this compound derivative can suggest new disease indications where that target plays a crucial role.

The table below outlines potential areas for repurposing this compound derivatives based on their known biological activities.

Known Biological Activity Original Indication (Example) Potential Repurposing Area Rationale
Anti-inflammatory VariousAutoimmune diseases, neurodegenerative diseasesModulation of inflammatory pathways is beneficial in these conditions.
Antiproliferative/Cytotoxic Antibacterial, AntimalarialVarious CancersInhibition of cell growth and induction of apoptosis are key anticancer strategies.
Antiviral AntimalarialOther viral infections (e.g., SARS-CoV-2)Interference with viral entry and replication mechanisms. nih.gov
Enzyme Inhibition VariousMetabolic disorders, CancerSpecific enzyme inhibition can correct pathological processes.

Development of Novel Therapeutic Agents for Various Diseases

The inherent versatility of the this compound scaffold continues to fuel the development of novel therapeutic agents for a wide array of diseases. By strategically modifying the core structure, researchers are creating new molecules with tailored activities against specific biological targets, leading to potential treatments for cancer, infectious diseases, and other conditions.

In the field of oncology, the development of novel this compound derivatives is particularly active. Researchers are designing compounds that can act as selective inhibitors of enzymes that are overactive in cancer cells. For example, derivatives have been created to specifically inhibit protein kinase CK2, an enzyme involved in cell growth and proliferation. Another approach involves designing molecules that can bind to and stabilize G-quadruplex DNA structures, which are prevalent in the promoter regions of oncogenes, thereby inhibiting their expression. The ability of some derivatives to act as DNA minor groove-binding agents is also being exploited to develop new anticancer drugs.

The historical success of quinolone antibiotics has inspired the continued development of new antibacterial agents based on the this compound framework to combat the growing threat of antibiotic resistance. Efforts are focused on creating derivatives with activity against resistant strains of bacteria. This includes synthesizing compounds with novel substituents that can evade bacterial efflux pumps or that have enhanced inhibitory activity against bacterial DNA gyrase and topoisomerase IV. The synthesis of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids has yielded compounds with significant in vitro activity against gram-negative microorganisms and Staphylococcus aureus.

Beyond cancer and bacterial infections, the therapeutic potential of this compound derivatives is being explored for other diseases. The antimalarial activity of compounds like chloroquine has led to ongoing research to develop new quinoline-based drugs that are effective against resistant strains of the malaria parasite. Furthermore, the ability of these compounds to modulate various cellular processes opens up possibilities for treating a range of other conditions, including viral diseases and inflammatory disorders.

The table below provides examples of novel therapeutic agents based on the this compound scaffold and their targeted diseases.

Compound/Derivative Class Mechanism of Action Target Disease
2,4-disubstituted quinoline-3-carboxylic acidsAntiproliferative, DNA bindingCancer
1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidsInhibition of bacterial DNA gyraseBacterial Infections
Thioether quinoline-coumarin hybridsAntibacterialBacterial Infections
SIRT3 InhibitorsSelective enzyme inhibitionLeukemia
Protein Kinase CK2 InhibitorsSelective enzyme inhibitionCancer

The continuous innovation in synthetic chemistry, coupled with a deeper understanding of the molecular basis of diseases, ensures that this compound will remain a valuable scaffold for the development of novel and effective therapeutic agents in the years to come.

Q & A

Q. What are the common synthetic routes for preparing quinoline-3-carboxylic acid derivatives?

The synthesis of this compound derivatives often involves cyclization, coupling reactions, or reductive methods. For example:

  • Friedländer condensation : Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate can be synthesized via condensation of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate using KHSO₄ under ultrasound irradiation .
  • Reductive cyclization : Substituted o-nitrobenzaldehydes react with 3,3-diethoxypropionic acid ethyl ester and SnCl₂·2H₂O to yield 2,4-unsubstituted this compound ethyl esters in a one-step procedure .
  • Coupling reactions : Quinoline-3-carboxamide derivatives are synthesized by coupling this compound with aniline derivatives using agents like dichlorotriphenyl phosphorane or HBTU in chlorinated solvents (7–10 volumes relative to substrate) .

Q. How are this compound derivatives characterized structurally?

Key techniques include:

  • NMR and UV-vis spectroscopy : Used to confirm substituent positions and electronic transitions, e.g., ¹H/¹³C NMR for methylenedioxy-bearing derivatives .
  • Elemental analysis and mass spectrometry : Validate molecular formulas, as seen in studies of thiazeto[2,3-a]quinoline derivatives .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding aggregation-induced emission properties in related compounds .

Q. What are the typical biological targets of this compound derivatives?

These derivatives are primarily explored as:

  • Antibacterial agents : Fluoro-substituted derivatives (e.g., 1-cyclopropyl-6-fluoro-4-oxo-7-piperazino-quinoline-3-carboxylic acid) target DNA gyrase and topoisomerase IV in resistant bacterial strains .
  • Plant growth regulators : Imazaquin (a 2-imidazolin-2-yl derivative) inhibits acetolactate synthase in weeds, though its agricultural use is restricted to non-food applications .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

  • Coupling agent selection : Dichlorotriphenyl phosphorane achieves 90–95% yields in carboxamide synthesis when used at a 2:1–4:1 molar ratio relative to the quinoline substrate .
  • Solvent optimization : Chlorinated hydrocarbons (e.g., dichloromethane) at 7–10 volumes improve reaction efficiency by enhancing reagent solubility .
  • Ultrasound irradiation : Reduces reaction time and improves regioselectivity in Friedländer condensations .

Q. How do structural modifications influence the antibacterial activity of this compound derivatives?

  • Fluoro and piperazinyl groups : Substitutions at positions 6 and 7 enhance DNA gyrase binding, as seen in NM394 (6-fluoro-1-methyl-4-oxo-7-piperazinyl-thiazetothis compound), which shows broad-spectrum activity .
  • Thiazeto ring fusion : While sulfur-containing polycyclic derivatives (e.g., thiazeto[3,2-a]quinolones) exhibit in vitro promise, their activity is often limited by poor target affinity, necessitating docking studies to refine substituent placement .

Q. How can computational methods resolve contradictions between in silico predictions and experimental bioactivity data?

  • Docking studies : For thiazetoquinolones with insignificant antibacterial activity, molecular docking against DNA gyrase revealed weak hydrogen bonding and hydrophobic interactions, explaining low efficacy despite structural similarity to active compounds .
  • HOMO-LUMO analysis : Predicts electron transfer efficiency in photodynamic therapy applications, as demonstrated for methylenedioxy-bearing derivatives .

Q. What strategies address low solubility or stability of this compound derivatives?

  • Ester prodrugs : Ethyl esters (e.g., prulifloxacin derivatives) improve bioavailability by enhancing lipophilicity, which is cleaved in vivo to release the active carboxylic acid .
  • Co-crystallization : Incorporation of water molecules or co-formers (e.g., trifluoroacetic acid) stabilizes the crystal lattice, as observed in aggregation-induced emission studies .

Q. How are one-pot syntheses leveraged to streamline this compound derivative preparation?

  • Multi-component reactions : Ethyl 2-chloromethylquinoline-3-carboxylate reacts with salicylaldehydes or naphthaldehydes in one pot to yield 2-(benzofuran-2-yl) derivatives with 52–82% efficiency .
  • Tandem cyclization-functionalization : PyBOP-promoted intramolecular cyclization generates naphtho[2,3-g]this compound esters without intermediate isolation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.